molecular formula C7H5NO2S B1660531 2-imino-2H-1,3-benzoxathiol-5-ol CAS No. 78213-05-5

2-imino-2H-1,3-benzoxathiol-5-ol

Cat. No.: B1660531
CAS No.: 78213-05-5
M. Wt: 167.19
InChI Key: GXZZXIMTXDKQBZ-UHFFFAOYSA-N
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Description

2-Imino-2H-1,3-benzoxathiol-5-ol is a heterocyclic compound with the molecular formula C7H5NO2S It is known for its unique structure, which includes both nitrogen and sulfur atoms within a benzoxathiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-2H-1,3-benzoxathiol-5-ol typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of o-aminothiophenol with carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Imino-2H-1,3-benzoxathiol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Imino-2H-1,3-benzoxathiol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors.

    Medicine: Research has indicated its potential as a therapeutic agent, especially in the treatment of certain diseases.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-imino-2H-1,3-benzoxathiol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds or coordination with metal ions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Imino-2H-1,3-benzoxazole-5-ol
  • 2-Imino-2H-1,3-benzothiazole-5-ol
  • 2-Imino-2H-1,3-benzoxathiol-6-ol

Uniqueness

2-Imino-2H-1,3-benzoxathiol-5-ol is unique due to the presence of both nitrogen and sulfur atoms in its ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and binding affinities, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

2-imino-1,3-benzoxathiol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZZXIMTXDKQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307488
Record name 2-Imino-1,3-benzoxathiol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-05-5
Record name 2-Imino-1,3-benzoxathiol-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78213-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-1,3-benzoxathiol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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